[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl](1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazol-5-yl)methanone
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Overview
Description
- This compound belongs to the pyrazoline family, which features a nitrogen-based hetero-aromatic ring structure.
- Pyrazolines and their derivatives have garnered interest due to their confirmed biological and pharmacological activities .
- These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor effects.
Preparation Methods
- The synthesis of this compound involves a one-pot reaction.
- A suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride react in ethanol with glacial acetic acid as a catalyst.
- The reaction proceeds for 7 hours, monitored by thin-layer chromatography (TLC) using chloroform:methanol as the solvent system .
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific reaction type.
- Major products formed from these reactions would vary based on the reaction conditions and substituents.
Scientific Research Applications
- In scientific research, this compound finds applications in:
Chemistry: As a scaffold for drug development.
Biology: Investigating its effects on cellular components and oxidative stress.
Medicine: Studying its potential therapeutic properties.
Industry: Exploring its use in various sectors.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with molecular targets and pathways.
- Further research is needed to elucidate the specific pathways affected.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, it’s essential to compare this compound’s unique features with related structures.
Remember that this compound’s full name is quite complex, so researchers often use abbreviations or simplified names for convenience
Properties
Molecular Formula |
C21H24ClN5O2 |
---|---|
Molecular Weight |
413.9 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazol-5-yl]methanone |
InChI |
InChI=1S/C21H24ClN5O2/c1-13-19(14(2)26(3)25-13)17-12-18(24-23-17)20(28)27-10-8-21(29,9-11-27)15-4-6-16(22)7-5-15/h4-7,12,29H,8-11H2,1-3H3,(H,23,24) |
InChI Key |
HCGJLSKCFMEKSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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